1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine
Description
1-((4-Methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 4-methylmorpholin-2-ylmethyl group and an amine group at the 4-position.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-[(4-methylmorpholin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H16N4O/c1-12-2-3-14-9(6-12)7-13-5-8(10)4-11-13/h4-5,9H,2-3,6-7,10H2,1H3 |
InChI Key |
QFKAYPBWNFFBEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 4-methylmorpholine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, alkylating agents; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((4-Methylmorpholin-2-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with its analogs:
Key Observations:
- Solubility : The morpholine-containing compounds (target and 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine) exhibit enhanced solubility due to the oxygen-rich morpholine group, contrasting with chloropyridinyl or cyclopropyl analogs .
- Molecular Weight : The target compound (223.28 g/mol) falls within the typical range for drug-like molecules, comparable to cyclopropyl derivatives (229.28 g/mol) .
- Purity : Commercial analogs often achieve 95% purity, suggesting feasible synthesis routes for the target compound .
Biological Activity
1-((4-Methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine is C10H18N4O, with a molecular weight of 210.28 g/mol. The compound features a pyrazole ring linked to a morpholine moiety, which contributes to its distinct chemical properties.
Biological Activity
Recent studies have highlighted the biological activity of 1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine, particularly in the context of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of serine proteases, which are critical in various physiological processes. Specifically, it has been identified as an inhibitor of TMPRSS2, a protease involved in viral entry mechanisms, including SARS-CoV-2, the virus responsible for COVID-19 .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | TMPRSS2 (serine protease) | |
| Receptor Modulation | Potential interactions with kinases | |
| Metabolic Influence | Modulation of metabolic pathways |
The mechanism through which 1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine exerts its effects involves binding to specific active sites on target enzymes and receptors. This binding alters the normal function of these proteins, leading to therapeutic outcomes such as reduced viral entry or altered metabolic processes.
Case Studies
Several case studies have demonstrated the efficacy of this compound in various experimental settings:
- COVID-19 Treatment : In a study aimed at discovering druggable inhibitors for COVID-19, 1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine was found to significantly inhibit TMPRSS2 activity, suggesting its potential as a therapeutic agent against the virus .
- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines indicate that it may influence cell proliferation and apoptosis through its action on specific kinases involved in tumor growth pathways .
Synthesis
The synthesis of 1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Formation of the Pyrazole Ring : Utilizing appropriate reagents to form the pyrazole structure.
- Introduction of Morpholine : Reacting the pyrazole with morpholine derivatives under controlled conditions to achieve the final product.
Table 2: Synthetic Pathway Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of pyrazole ring |
| Step 2 | Reaction with morpholine |
| Step 3 | Purification and characterization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
